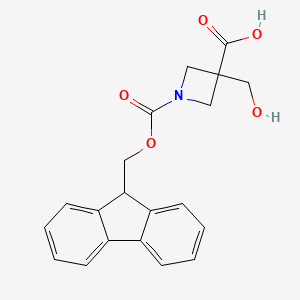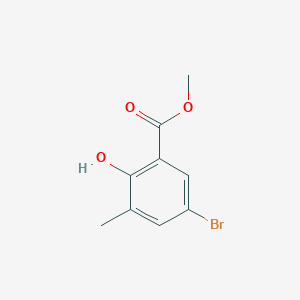![molecular formula C15H9ClN4 B2515454 3-(3-クロロフェニル)-[1,2,4]トリアゾロ[4,3-c]キナゾリン CAS No. 339025-79-5](/img/structure/B2515454.png)
3-(3-クロロフェニル)-[1,2,4]トリアゾロ[4,3-c]キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a derivative of the [1,2,4]triazolo[4,3-c]quinazoline class, which is known for its diverse pharmacological activities. The presence of a 3-chlorophenyl group suggests potential for unique biological interactions, as seen in related compounds that have been studied for their H1-antihistaminic activity .
Synthesis Analysis
The synthesis of related 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives typically involves a multi-step process. Initially, aromatic aldehydes are condensed with hydrazinoquinazolines to form hydrazones, which are then cyclized to the desired triazoloquinazoline compounds in the presence of bromine and acetic acid . An alternative three-component synthesis method has also been described, involving N-isocyaniminotriphenylphosphorane, an aldehyde, and a 4(3H)-quinazolinone in refluxing tetrahydrofuran (THF) to yield the triazoloquinazolines in good to excellent yields .
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed using various spectroscopic methods, including X-ray diffraction (XRD), which has unambiguously confirmed the type of annelation of the triazole ring to the pyrimidine one. The molecules are non-planar, and the aryl substituents form a pincer-like conformation .
Chemical Reactions Analysis
The reactivity of similar triazoloquinazoline derivatives has been explored, with studies showing that certain compounds can undergo reactions with N-nucleophiles, leading to the formation of new derivatives. The reaction mechanisms have been proposed, involving step-by-step transformations that include ANE (addition of nucleophile, electrophilic substitution) and AN (addition of nucleophile) processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the triazoloquinazoline derivatives have been extensively studied. These compounds exhibit fluorescent properties, with quantum yields of up to 94% in toluene solutions. They also display solvatochromic properties, with changes in absorption and emission spectra upon the addition of water to acetonitrile (MeCN) solutions, indicating aggregate formation. Some derivatives have been found to exhibit aggregation-induced emission enhancement . Additionally, the ability of these compounds to detect trifluoroacetic acid (TFA) has been analyzed, with some showing acidochromic behavior .
科学的研究の応用
DNAインターカレーターおよびトポイソメラーゼII阻害剤
1,2,4-トリアゾロ[4,3-c]キナゾリン誘導体の一連の化合物、特に「3-(3-クロロフェニル)-[1,2,4]トリアゾロ[4,3-c]キナゾリン」は、潜在的なDNAインターカレーターおよびトポイソメラーゼII阻害剤として設計および合成されています . これらの化合物は、さまざまな癌細胞株に対して細胞毒性を示しています .
抗癌剤
トリアゾロキナゾリン誘導体は、抗癌活性を含むさまざまな生物学的用途を示してきました . これらは、さまざまな種類の癌の治療に潜在的な可能性を示しています .
抗炎症剤
トリアゾロキナゾリン誘導体は、抗炎症剤としても可能性を示しています . これは、炎症を特徴とする疾患の治療に用いることができることを示唆しています。
抗菌剤
これらの化合物は、抗菌活性を示しています 。これは、さまざまな細菌感染症および真菌感染症の治療に潜在的に使用できることを示唆しています。
抗ウイルス剤
トリアゾロキナゾリン誘導体は、抗ウイルス活性を示しています 。これは、さまざまなウイルス感染症の治療に潜在的に使用できることを示唆しています。
降圧剤
これらの化合物は、降圧活性を示しています 。これは、高血圧の管理に潜在的に使用できることを示唆しています。
抗てんかん剤
一部のトリアゾロキナゾリン誘導体は、抗てんかん活性を示しています 。これは、てんかんやその他の発作性疾患の治療に潜在的に使用できることを示唆しています。
オプトエレクトロニクス
トリアゾロキナゾリンを含むキナゾリン誘導体は、オプトエレクトロニクスに潜在的な用途があります . これは、有機発光ダイオード(OLED)などのデバイスの開発に使用できることを示唆しています .
作用機序
Target of Action
The primary targets of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good binding affinities and drug-likeness, suggesting that 3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline may also have favorable pharmacokinetic properties .
Result of Action
The inhibition of c-Met and VEGFR-2 kinases by 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline results in the disruption of cell signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . This can result in the reduction of tumor growth and potentially the regression of the tumor .
生化学分析
Biochemical Properties
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline plays a crucial role in biochemical reactions, primarily through its interaction with DNA and topoisomerase II (Topo II). This compound acts as a DNA intercalator, inserting itself between DNA base pairs, which leads to significant structural changes in the DNA helix . These changes include elongation, increased stiffness, and alterations in the helix twist angle . Additionally, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline inhibits the catalytic activity of topoisomerase II, an enzyme essential for DNA replication and cell division . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by increasing the levels of pro-apoptotic proteins such as BAX and decreasing the levels of anti-apoptotic proteins like Bcl-2 . Furthermore, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline arrests cell growth at the S and G2/M phases of the cell cycle, thereby inhibiting cell proliferation . These effects are particularly pronounced in cancer cell lines such as HCT-116 and HepG2 .
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline exerts its effects through several mechanisms. The compound binds to the DNA-topoisomerase II complex, stabilizing the transient DNA breaks introduced by the enzyme during its catalytic cycle . This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound’s intercalation into DNA disrupts the normal function of the DNA replication machinery, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . The metabolic pathways of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline also influence its pharmacokinetic properties, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s therapeutic efficacy, as they determine its concentration at the target sites .
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase II . The compound’s localization is facilitated by its planar aromatic structure, which allows it to intercalate into the DNA helix . Additionally, post-translational modifications and targeting signals may influence the compound’s distribution within different nuclear compartments .
特性
IUPAC Name |
3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-19-15-12-6-1-2-7-13(12)17-9-20(14)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMPAMJELAXPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)
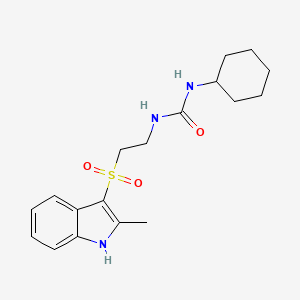
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)
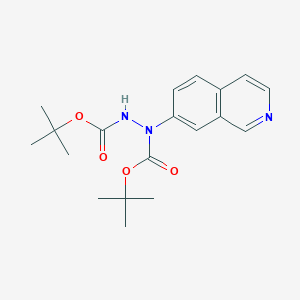
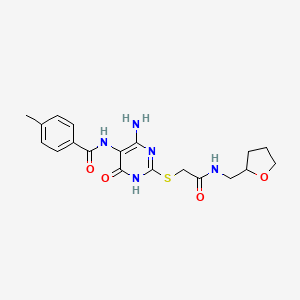

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)

